molecular formula C16H16N2O B12468765 N-1-naphthyl-3,6-dihydro-1(2H)-pyridinecarboxamide

N-1-naphthyl-3,6-dihydro-1(2H)-pyridinecarboxamide

Katalognummer: B12468765
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: DNVJXIFJZBUYNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(naphthalen-1-yl)-3,6-dihydro-2H-pyridine-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene ring fused with a pyridine ring, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-3,6-dihydro-2H-pyridine-1-carboxamide typically involves the reaction of naphthalene derivatives with pyridine carboxamides under specific conditions. One common method involves the use of alkyl cyanoacetates and substituted aryl or heteryl amines. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Techniques such as solvent-free reactions, fusion methods, and the use of advanced catalysts are employed to scale up the production while maintaining the purity and quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-(naphthalen-1-yl)-3,6-dihydro-2H-pyridine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

N-(naphthalen-1-yl)-3,6-dihydro-2H-pyridine-1-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(naphthalen-1-yl)-3,6-dihydro-2H-pyridine-1-carboxamide involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The compound’s structure allows it to bind to target proteins and interfere with their function, which is crucial for its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(naphthalen-1-yl) phenazine-1-carboxamide
  • Naphthopyrans
  • Naphthalene derivatives

Uniqueness

N-(naphthalen-1-yl)-3,6-dihydro-2H-pyridine-1-carboxamide stands out due to its unique combination of a naphthalene ring and a pyridine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a versatile platform for various applications, making it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C16H16N2O

Molekulargewicht

252.31 g/mol

IUPAC-Name

N-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxamide

InChI

InChI=1S/C16H16N2O/c19-16(18-11-4-1-5-12-18)17-15-10-6-8-13-7-2-3-9-14(13)15/h1-4,6-10H,5,11-12H2,(H,17,19)

InChI-Schlüssel

DNVJXIFJZBUYNV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC=C1)C(=O)NC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.